Meforex M 95

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

Meforex M 95, also known as Metformin, primarily targets the liver, muscle cells, and the gastrointestinal tract . It acts on the liver to reduce hepatic glucose production and on muscle cells to improve insulin sensitivity, thereby enhancing peripheral glucose uptake and utilization .

Mode of Action

This compound operates by inhibiting gluconeogenesis and glycogenolysis in the liver, which are the processes responsible for the production of glucose . It also stimulates intracellular glycogen synthesis by acting on glycogen synthase . In muscle cells, it enhances insulin sensitivity, thereby improving peripheral glucose uptake and utilization . Additionally, this compound delays intestinal glucose absorption and increases the transport capacity of all types of membrane glucose transporters (GLUTs) known to date .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glucose metabolism pathway. By inhibiting hepatic gluconeogenesis and glycogenolysis, it reduces the amount of glucose produced by the liver . By increasing insulin sensitivity in muscle cells, it enhances the uptake and utilization of glucose, thereby lowering both basal and postprandial plasma glucose levels .

Pharmacokinetics

This compound is orally administered and has an absolute oral bioavailability of 40 to 60% . Gastrointestinal absorption is apparently complete within 6 hours of ingestion . It is negligibly bound to plasma proteins, in contrast to sulfonylureas, which are more than 90% protein-bound .

Result of Action

The action of this compound results in improved glucose tolerance in patients with type 2 diabetes, lowering both basal and postprandial plasma glucose . With this compound therapy, insulin secretion remains unchanged while fasting insulin levels and daylong plasma insulin response may actually decrease .

Analyse Biochimique

Biochemical Properties

Meforex M 95 plays a significant role in biochemical reactions, particularly in the context of its industrial applications. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to affect the activity of certain enzymes involved in metabolic pathways. The nature of these interactions often involves binding to active sites or altering the conformation of enzymes, thereby influencing their activity. This compound’s interaction with biomolecules can lead to changes in metabolic flux and enzyme kinetics, which are crucial for understanding its biochemical properties .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to alterations in the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism. Additionally, the compound can affect cell signaling pathways, leading to changes in cellular responses to external stimuli. These effects are critical for understanding how this compound influences cell function and overall cellular health .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to specific enzymes, altering their activity and thereby influencing metabolic pathways. Additionally, the compound can inhibit or activate certain enzymes, leading to changes in metabolic flux and overall cellular function. These molecular interactions are essential for understanding the biochemical and cellular effects of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to changes in its biochemical properties and cellular effects. Additionally, long-term exposure to this compound can result in alterations in cellular function, including changes in gene expression and metabolic pathways. These temporal effects are important for understanding the compound’s behavior in laboratory settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and cellular health. Studies have shown that high doses of this compound can result in toxic or adverse effects, including alterations in gene expression and enzyme activity. Understanding the dosage effects of this compound is crucial for determining its safety and efficacy in various applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and metabolite levels, leading to changes in overall cellular metabolism. For instance, this compound can affect the activity of enzymes involved in glycolysis and the citric acid cycle, thereby altering the production of ATP and other key metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential effects on cellular health .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical and cellular effects. The compound can interact with various transporters and binding proteins, influencing its localization and accumulation within cells. For example, this compound can bind to specific transporters, facilitating its movement across cellular membranes and into different cellular compartments. These interactions are important for understanding how this compound is distributed within cells and tissues and its overall impact on cellular function .

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, this compound may be localized to the mitochondria, where it can influence metabolic pathways and energy production. Understanding the subcellular localization of this compound is crucial for determining its specific biochemical and cellular effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

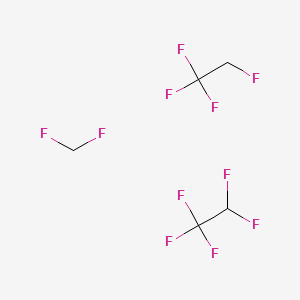

The preparation of Meforex M 95 involves the precise blending of its three components in specific proportions: 23% difluoromethane, 25% pentafluoroethane, and 52% 1,1,1,2-tetrafluoroethane . Each of these components is synthesized through various chemical processes:

Difluoromethane (R32): Produced by the reaction of chlorodifluoromethane with hydrogen fluoride in the presence of a catalyst.

Pentafluoroethane (R125): Synthesized by the fluorination of 1,1,1,2,2-pentachloroethane.

1,1,1,2-Tetrafluoroethane (R134a): Obtained through the fluorination of trichloroethylene.

Industrial Production Methods

In industrial settings, the production of this compound involves the careful mixing of the three components in liquid form to ensure homogeneity. The mixture is then stored and transported in pressurized containers to prevent phase separation and maintain its non-azeotropic properties .

Analyse Des Réactions Chimiques

Types of Reactions

Meforex M 95 primarily undergoes physical rather than chemical reactions due to its stability. it can participate in the following reactions under specific conditions:

Decomposition: At high temperatures, this compound can decompose into its constituent gases.

Hydrolysis: In the presence of water and under acidic or basic conditions, the components of this compound can hydrolyze to form hydrofluoric acid and other byproducts.

Common Reagents and Conditions

Decomposition: High temperatures (above 200°C) can cause the decomposition of this compound.

Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis of the compound.

Major Products Formed

Decomposition: The primary products are difluoromethane, pentafluoroethane, and 1,1,1,2-tetrafluoroethane.

Hydrolysis: Hydrofluoric acid and other fluorinated byproducts.

Applications De Recherche Scientifique

Meforex M 95 has a wide range of applications in scientific research and industry:

Chemistry: Used as a refrigerant in various chemical processes requiring precise temperature control.

Biology: Employed in cryopreservation and other biological applications where low temperatures are essential.

Medicine: Utilized in medical refrigeration systems to store temperature-sensitive pharmaceuticals and biological samples.

Comparaison Avec Des Composés Similaires

Meforex M 95 is compared with other refrigerants such as R22, R410A, and R134a:

R22: this compound has a lower ozone depletion potential and global warming potential compared to R22, making it a more environmentally friendly alternative.

R410A: While R410A has similar thermodynamic properties, this compound is preferred in certain applications due to its lower temperature glide.

R134a: This compound offers better energy efficiency and lower environmental impact compared to R134a.

List of Similar Compounds

- R22 (Chlorodifluoromethane)

- R410A (Mixture of Difluoromethane and Pentafluoroethane)

- R134a (1,1,1,2-Tetrafluoroethane)

Propriétés

IUPAC Name |

difluoromethane;1,1,1,2,2-pentafluoroethane;1,1,1,2-tetrafluoroethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF5.C2H2F4.CH2F2/c3-1(4)2(5,6)7;3-1-2(4,5)6;2-1-3/h1H;1H2;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCNNGCHQHSYCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)F.C(F)F.C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158675-78-6 | |

| Record name | Difluoromethane-pentafluoroethane-1,1,1,2-tetrafluoroethane mixt. | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158675-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluoroethane mixture with difluoromethane and 1,1,1,2-tetrafluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158675786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methoxy-2-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B3322996.png)

![4-[4-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B3323002.png)

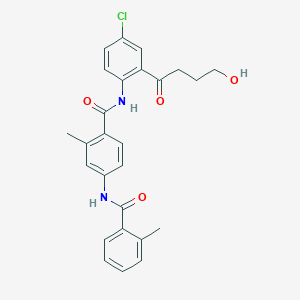

![N-[4-chloro-2-(1,4-dihydroxybutyl)phenyl]-2-methyl-4-[(2-methylbenzoyl)amino]benzamide](/img/structure/B3323032.png)

![(3aR,6aR)-rel-tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B3323047.png)

![1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate](/img/structure/B3323054.png)